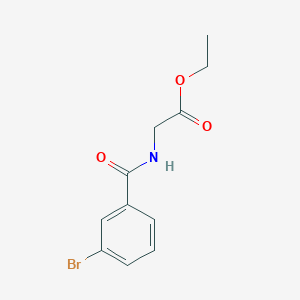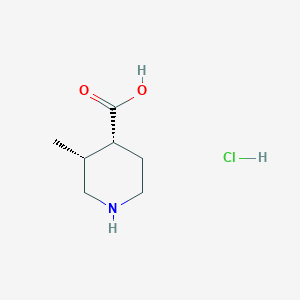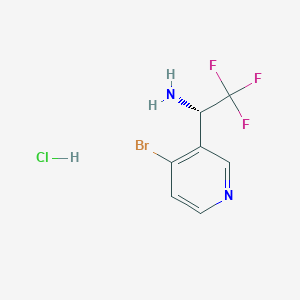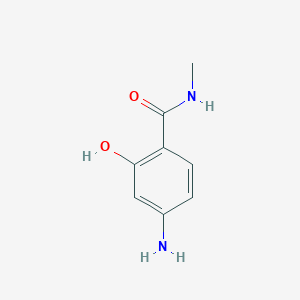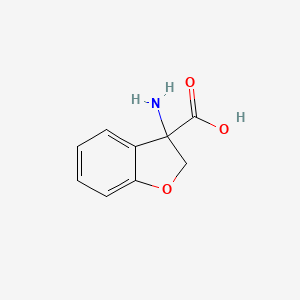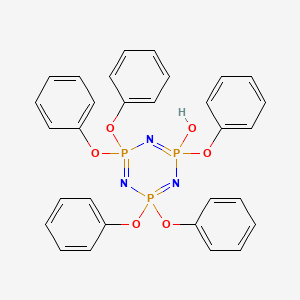
Methyl 3,4-diamino-5-bromophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-diamino-5-bromophenylacetate is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of phenylacetate, characterized by the presence of amino groups at the 3 and 4 positions and a bromine atom at the 5 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-diamino-5-bromophenylacetate typically involves the bromination of methyl phenylacetate followed by nitration and subsequent reduction to introduce the amino groups. The reaction conditions often include the use of bromine or a brominating agent, followed by nitration using nitric acid and sulfuric acid. The final reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3,4-diamino-5-bromophenylacetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Methyl 3,4-dinitro-5-bromophenylacetate.
Reduction: Methyl 3,4-diamino-phenylacetate.
Substitution: Methyl 3,4-diamino-5-methoxyphenylacetate.
Applications De Recherche Scientifique
Methyl 3,4-diamino-5-bromophenylacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3,4-diamino-5-bromophenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 3,4-diaminophenylacetate
- Methyl 3,4-dinitro-5-bromophenylacetate
- Methyl 3,4-diamino-5-chlorophenylacetate
Comparison: Methyl 3,4-diamino-5-bromophenylacetate is unique due to the presence of both amino groups and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom can enhance the compound’s lipophilicity and ability to cross biological membranes, making it more effective in certain applications.
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
methyl 2-(3,4-diamino-5-bromophenyl)acetate |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4,11-12H2,1H3 |
Clé InChI |
ZANVKQDYVQRCEY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C(=C1)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



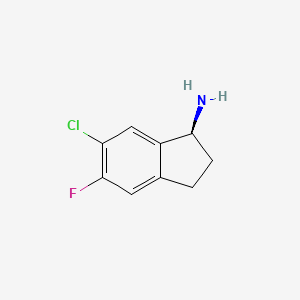

![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)


